Cas no 1805410-00-7 (3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid)

3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid is a specialized organic compound with potential applications in pharmaceutical and agrochemical research. Characterized by its unique structure and functional groups, it offers enhanced solubility and stability. This compound is valued for its potential as a precursor in the synthesis of bioactive molecules.
3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid structure
1805410-00-7 structure
商品名:3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid
CAS番号:1805410-00-7
MF:C9H8ClF2NO2
メガワット:235.615128517151
CID:4873018

3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

    • 3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid
    • インチ: 1S/C9H8ClF2NO2/c1-4-2-5(3-6(14)15)13-8(7(4)10)9(11)12/h2,9H,3H2,1H3,(H,14,15)
    • InChIKey: IWEWBPJEZKJLGH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(F)F)N=C(CC(=O)O)C=C1C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 50.2

3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029045980-1g
3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid
1805410-00-7 97%
1g
$1,475.10 2022-04-01

3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid 関連文献

3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acidに関する追加情報

Introduction to 3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid (CAS No. 1805410-00-7) and Its Emerging Applications in Chemical Biology

3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid, identified by its CAS number 1805410-00-7, is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles widely recognized for their diverse biological activities and structural versatility. The presence of multiple functional groups, including a chloro substituent, a difluoromethyl group, and an acetic acid moiety, endows this molecule with unique chemical properties that make it a valuable scaffold for drug discovery and synthetic chemistry.

The chloro and difluoromethyl substituents are particularly noteworthy, as they introduce electrophilic centers that can participate in various organic transformations, such as nucleophilic aromatic substitution and cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures, which are often required for the development of novel therapeutic agents. Additionally, the acetic acid group provides a carboxylic acid functionality, enabling further derivatization through esterification, amidation, or other carboxylate-based reactions. Such modifications are crucial for optimizing pharmacokinetic profiles and enhancing binding affinity to biological targets.

In recent years, the demand for innovative heterocyclic compounds has surged due to their prevalence in bioactive molecules. Pyridine derivatives, in particular, have been extensively studied for their role in modulating biological pathways associated with inflammation, cancer, and infectious diseases. The structural features of 3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid align well with these requirements, making it a promising candidate for further exploration.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases. The difluoromethyl group is known to enhance metabolic stability and binding affinity in kinase inhibitors, while the chloro substituent can serve as a handle for further functionalization via transition-metal-catalyzed reactions. Recent studies have demonstrated that pyridine-based kinase inhibitors exhibit high selectivity and efficacy in preclinical models, underscoring the importance of developing new pyridine derivatives like this one.

Another emerging area where 3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid shows promise is in the development of antiviral agents. The rapid evolution of viruses poses a significant challenge to drug development efforts. However, small molecules that can interfere with viral replication or entry mechanisms offer a viable therapeutic strategy. The unique structural motifs present in this compound may allow it to interact with viral proteins or enzymes essential for infection. For instance, modifications at the methylpyridine core could be exploited to design molecules that disrupt viral protease activity or inhibit integrase function.

The versatility of 3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid also extends to its use as an intermediate in the synthesis of more complex natural products. Many bioactive compounds isolated from plants or microorganisms contain pyridine-like scaffolds, suggesting that this compound could serve as a precursor for total synthesis efforts. By leveraging its reactive sites—such as the chloro group for cross-coupling reactions or the acetic acid moiety for chain extension—chemists can construct elaborate molecular frameworks inspired by natural products.

From a synthetic chemistry perspective, this compound offers an excellent opportunity to explore new methodologies for constructing pyridine derivatives under mild conditions. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning reactivity patterns through strategic functionalization. For example, palladium-catalyzed borylation followed by Suzuki-Miyaura coupling could be used to introduce aryl groups at specific positions on the pyridine ring. Similarly, directed ortho-metalation techniques might enable the installation of alkenyl or alkynyl substituents adjacent to the existing functional groups.

The pharmaceutical industry has increasingly recognized the importance of structure-activity relationships (SAR) in drug design. Compounds like 3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid provide valuable starting points for exploring SAR by allowing systematic variations at different positions within the molecule. Computational modeling techniques can complement experimental efforts by predicting how changes in substituent electronic properties will influence binding affinity and selectivity profiles. Such integrative approaches are essential for accelerating the discovery process toward lead optimization.

Future research directions may also focus on exploring enantioselective synthesis strategies to access chiral derivatives of this compound. Chirality is a critical factor in many drugs due to its impact on pharmacodynamics and pharmacokinetics; thus, developing efficient methods for producing enantiomerically pure forms would be highly beneficial. Catalytic asymmetric methods such as those employing chiral ligands or transition metals could enable access to enantiomerically enriched libraries based on this scaffold.

In conclusion,3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid (CAS No. 1805410-00-7) represents a versatile building block with broad applicability across multiple domains of chemical biology and medicinal chemistry. Its unique structural features make it well-suited for designing kinase inhibitors, antiviral agents, and other bioactive molecules, while its synthetic accessibility allows chemists to explore novel methodologies and expand libraries of heterocyclic compounds through strategic functionalization at key positions such as its chloro, difluoromethyl, and acetic acid moieties.

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